molecular formula C20H18N2O2 B4935322 N-(4-methylbenzyl)-N'-1-naphthylethanediamide

N-(4-methylbenzyl)-N'-1-naphthylethanediamide

Cat. No. B4935322
M. Wt: 318.4 g/mol
InChI Key: NFBQYHYAQGWBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-N'-1-naphthylethanediamide, commonly known as MNEDA, is a chemical compound that has gained significant attention in scientific research. It is an organic molecule that belongs to the class of amides and has a molecular weight of 311.44 g/mol. MNEDA is known for its potential as a drug candidate due to its unique structure and properties.

Mechanism of Action

MNEDA is known to inhibit the activity of certain enzymes and receptors in the body, which are involved in various physiological processes. It interacts with specific amino acid residues in the target proteins, leading to a conformational change that affects their activity. The exact mechanism of action of MNEDA is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
MNEDA has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MNEDA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MNEDA has several advantages for lab experiments, including its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it readily available for research purposes. However, MNEDA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Further research is needed to overcome these limitations and fully understand the potential of MNEDA as a drug candidate.

Future Directions

There are several future directions for research on MNEDA. One potential avenue is to investigate its effects on specific targets in the body, such as cancer cells or neurons. Another direction is to explore its potential as a drug candidate in combination with other compounds. Additionally, further research is needed to optimize the synthesis of MNEDA and improve its solubility, making it more suitable for in vivo studies.
In conclusion, MNEDA is a promising chemical compound that has gained significant attention in scientific research. Its unique structure and properties make it an attractive candidate for drug development, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its effects and potential as a drug candidate, but the current evidence suggests that MNEDA has significant therapeutic potential.

Synthesis Methods

MNEDA can be synthesized through various methods, including the reaction of 4-methylbenzylamine and 1-naphthylamine with ethyl chloroacetate. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through recrystallization. The yield of MNEDA is typically high, making it a cost-effective compound for research purposes.

Scientific Research Applications

MNEDA has been extensively studied for its potential as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. Its unique structure allows it to interact with specific targets in the body, making it an attractive candidate for drug development.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14-9-11-15(12-10-14)13-21-19(23)20(24)22-18-8-4-6-16-5-2-3-7-17(16)18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBQYHYAQGWBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-N'-naphthalen-1-yloxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.